molecular formula C8H15NO3 B1279698 Ethyl 2-(morpholin-3-yl)acetate CAS No. 81684-84-6

Ethyl 2-(morpholin-3-yl)acetate

Cat. No. B1279698
CAS RN: 81684-84-6
M. Wt: 173.21 g/mol
InChI Key: JEDBOPXFYYFSLI-UHFFFAOYSA-N
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Description

Ethyl 2-(morpholin-3-yl)acetate is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. The structure of this compound includes a morpholine ring, which is a common feature in many biologically active compounds due to its favorable interaction with biological targets.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 2-(2-arylmorpholino-4-yl)ethyl esters, which share a similar morpholine structure, has been achieved through a series of chemical reactions that involve the alkylation of phenolic compounds with ethyl bromo-acetate and subsequent modifications to the ester moiety . Another related synthesis involves the alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction to yield ethyl-2-(4-aminophenoxy)acetate . These methods demonstrate the feasibility of synthesizing morpholine-containing esters through relatively straightforward chemical pathways.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 2-(morpholin-3-yl)acetate has been characterized using various spectroscopic techniques. For example, ethyl-2-(4-aminophenoxy)acetate was characterized by 1H NMR, 13C NMR, COSY, NOESY NMR spectroscopy, and elemental analysis . Additionally, X-ray single crystal structure determination provided detailed insights into the molecular geometry and confirmed the triclinic crystal system of the synthesized compound .

Chemical Reactions Analysis

Compounds containing the morpholine moiety can participate in a variety of chemical reactions. The morpholine ring can act as a nucleophile in reactions with electrophiles, or it can be modified through various functional group transformations. The synthesis of 2-(2-arylmorpholino-4-yl)ethyl esters involved reactions such as esterification and selective COX-2 inhibition properties, indicating the potential for these compounds to undergo biochemically relevant interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be influenced by the substituents attached to the morpholine ring. For instance, the crystal structure and non-covalent interactions of ethyl-2-(4-aminophenoxy)acetate were analyzed, revealing significant H…H, H…C, and O…H interactions that contribute to the molecular packing . Additionally, quantum chemical parameters and UV/Vis spectroscopy provide insights into the electronic properties of these compounds, which are important for understanding their reactivity and interaction with biological targets .

Scientific Research Applications

Antioxidative and Anti-inflammatory Properties

Ethyl 2-(morpholin-3-yl)acetate derivatives exhibit significant antioxidative and anti-inflammatory properties. A study on a new morpholine alkaloid isolated from red seaweed Gracilaria opuntia demonstrated notable antioxidative activity and inhibition of cyclooxygenase-2 (COX-2), surpassing the efficacy of common non-steroidal anti-inflammatory drugs (NSAIDs) (Makkar & Chakraborty, 2018).

Antibacterial and Antifungal Properties

Morpholine derivatives, including Ethyl 2-(morpholin-3-yl)acetate, have been synthesized and shown to possess antibacterial and antifungal activities. One study synthesized a series of such compounds and found them effective against Candida and Aspergillus species, demonstrating their potential as broad-spectrum antifungal agents (Bardiot et al., 2015).

Memory Enhancement

A derivative of Ethyl 2-(morpholin-3-yl)acetate has been synthesized and tested for its effects on memory in mice. The study found that this compound improved the ability of memory in mice, indicating its potential application in cognitive enhancement (Li Ming-zhu, 2010).

Catalytic Applications

Ethyl 2-(morpholin-3-yl)acetate has been used in chemical synthesis and catalysis. For instance, morpholine catalyzed the Knoevenagel condensation for the synthesis of 3-acetyl coumarin, demonstrating the utility of morpholine derivatives in facilitating chemical reactions (Jiang Da-hon, 2015).

Safety and Hazards

The safety information for Ethyl 2-(morpholin-3-yl)acetate is not fully detailed in the current search results . It’s always important to handle chemical substances with appropriate safety measures.

properties

IUPAC Name

ethyl 2-morpholin-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-12-8(10)5-7-6-11-4-3-9-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDBOPXFYYFSLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472688
Record name ethyl 2-(morpholin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(morpholin-3-yl)acetate

CAS RN

81684-84-6
Record name ethyl 2-(morpholin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-chloromorpholine (24 g) in diethyl ether (20 ml) was added drop-wise over 2.5 h to a vigorously stirred solution of potassium hydroxide (22.1 g, 0.37 mol) in ethanol (130 ml) at 90° C. Heating was continued at 80° C. for 2 h. After standing at room temperature for 48 h the mixture was filtered to remove the inorganics and the solvent removed from the filtrate in vacuo. The residue was partitioned between diethyl ether and brine, dried (Na2SO4) and the solvent removed in vacuo. The resulting brown oil was dissolved in acetonitrile (100 ml). Triethylamine (25 ml) and monoethyl malonate (25 g) were added and the mixture heated at 16° C. for 16 h. The volatiles were removed in vacuo and the residue partitioned between saturated aqueous potassium carbonate and diethyl ether. The organic phase was dried (Na2SO4) and the solvent removed in vacuo to afford the title compound as a brown oil (3.5 g).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of monoethyl malonate (0.12 mol) and triethylamine (0.12 mol) acetonitrile (40 mL) and Step-1 intermediate was added (0.02 mol). The mixture was heated to a sufficient temperature to cause considerable evolution of CO2 gas. After 5 h, the solution was concentrated under reduced pressure. The residue was treated with 30% aqueous K2CO3 solution and extracted with diethyl ether, dried over Na2SO4 and concentrated to get the title compound.
Quantity
0.12 mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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